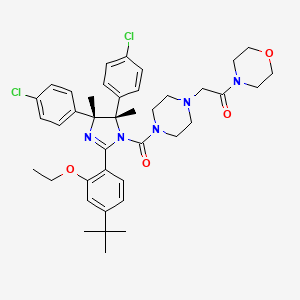
3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Descripción general
Descripción
“3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 895572-60-8. It has a molecular weight of 203.67 . The IUPAC name for this compound is 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Aplicaciones Científicas De Investigación
Synthesis of Modified Aza Heterocycles
The compound is used in the synthesis of modified aza heterocycles. Reactions with piperidine, pyrrolidine, and morpholine yield 5-(2-amino-1-nitroalkyl) derivatives. These reactions showcase the compound's reactivity and its potential for creating a variety of chemical structures (Tyrkov, 2006).
Boulton–Katritzky Rearrangement
The compound's reactivity in Boulton–Katritzky rearrangement, a reaction known to produce planar pyrazolines and pyrazoles, has been observed. The study highlights the chemical stability of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles under various conditions and their reactivity in producing spiropyrazoline compounds (Kayukova et al., 2018).
Antiproliferative Properties
A specific class of compounds, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which include the compound , has demonstrated antiproliferative properties. These compounds act as tubulin inhibitors, as confirmed by biochemical assays and an increase in mitotic cells following leukemia cell line treatment (Krasavin et al., 2014).
Antibacterial and Antifungal Activities:
- Antibacterial Activity: N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, synthesized from the compound, have shown moderate to talented antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
- Antifungal Activity: Novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one condensed s-triazinyl piperazines and piperidines based on the compound have exhibited antimicrobial activity against various bacterial and fungal strains. Some compounds from this series have been highlighted for their noteworthy activity, indicating potential leads for further drug discovery study (Patel et al., 2012).
Synthesis of GABA A Receptor Agonists
The compound has been involved in the synthesis of GABA A receptor agonists, with modifications leading to compounds that target specific alpha subunit isoforms. This showcases the potential of the compound in developing drugs for disorders targeting GABA A receptors (Jansen et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with oxidoreductase proteins , suggesting that this compound might have a similar target.
Result of Action
Similar compounds have shown antibacterial and antifungal activity , suggesting that this compound might have similar effects.
Propiedades
IUPAC Name |
5-methyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTRLUGKPUKFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | |
CAS RN |
895572-60-8 | |
| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392838.png)

![8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B1392842.png)




